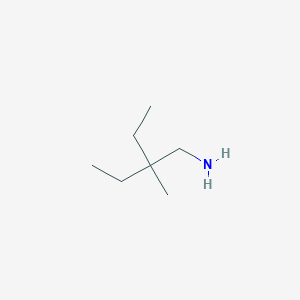![molecular formula C7H3N5O6 B1652474 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-10-9](/img/structure/B1652474.png)
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
描述
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C7H3N5O6 It is characterized by the presence of nitro groups at the 6 and 7 positions and a dihydropyrido[2,3-b]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions. One common method includes the nitration of pyrido[2,3-b]pyrazine-2,3-dione derivatives. The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under thermal conditions.
Major Products
Reduction: 6,7-Diamino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, which could be crucial for its activity .
相似化合物的比较
Similar Compounds
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: Lacks the nitro groups and has different chemical reactivity and biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibit different substitution patterns and biological activities, often used in kinase inhibition studies.
Uniqueness
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential biological activities. This compound’s specific substitution pattern and electronic properties make it a valuable scaffold for developing new materials and pharmaceuticals .
属性
IUPAC Name |
6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMNBXUUXVCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445792 | |
| Record name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-10-9 | |
| Record name | 1,4-Dihydro-6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144435-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B1652392.png)
![4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(4-fluorobenzyl)-2-piperazinone](/img/structure/B1652394.png)


![Methyl 1-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652400.png)





![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1652411.png)


